

An In-depth Technical Guide to 2,2'-Dimethylbiphenyl: Synthesis, Properties, and Applications

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Compound of Interest

Compound Name: 2,2'-Dimethylbiphenyl

Cat. No.: B165481

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2,2'-Dimethylbiphenyl** (CAS No: 605-39-0), a key aromatic hydrocarbon with significant applications in chemical synthesis and materials science. This document details its chemical identity, physicochemical and thermodynamic properties, established synthesis protocols, and its role as a precursor in the development of chiral ligands for asymmetric synthesis, a critical aspect of modern drug development.

Chemical Identity and Properties

2,2'-Dimethylbiphenyl, also known by its IUPAC name 1-methyl-2-(2-methylphenyl)benzene, is a biphenyl derivative with a methyl group substituted at the 2 and 2' positions.^{[1][2][3][4]} This substitution pattern results in hindered rotation around the central carbon-carbon single bond, leading to atropisomerism, a foundational concept for the development of chiral ligands.

Physicochemical Properties

The fundamental physicochemical properties of **2,2'-Dimethylbiphenyl** are summarized in the table below, providing essential data for its handling, purification, and use in synthetic applications.^[5]

Property	Value	Reference
CAS Number	605-39-0	[1][5]
IUPAC Name	1-methyl-2-(2-methylphenyl)benzene	[1][2]
Molecular Formula	C ₁₄ H ₁₄	[1][4][5]
Molecular Weight	182.26 g/mol	[4][5]
Appearance	Colorless liquid	[5]
Density	0.989 g/mL at 25 °C	[5]
Boiling Point	259 °C	[5]
Melting Point	18 °C	[5]
Refractive Index (n _{20/D})	1.5745	[5]
Flash Point	>110 °C	

Thermodynamic Properties

A comprehensive set of experimental and derived thermodynamic data for **2,2'-Dimethylbiphenyl** is available, crucial for reaction engineering, process design, and computational chemistry studies.[2][6][7][8][9][10][11] A selection of this data is presented below.

Thermodynamic Property	Value	Units
Standard Molar Enthalpy of Formation (Liquid)	53.2	kJ/mol
Standard Molar Enthalpy of Vaporization	56.4	kJ/mol
Standard Molar Heat Capacity (Liquid, 298.15 K)	278.3	J/(mol·K)
Standard Molar Entropy (Liquid, 298.15 K)	350.1	J/(mol·K)
Enthalpy of Combustion (Liquid)	-7675.3	kJ/mol

Note: The data in this table is sourced from the National Institute of Standards and Technology (NIST) and represents a curated selection of available thermodynamic properties.[\[2\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

Synthesis of 2,2'-Dimethylbiphenyl

The synthesis of **2,2'-Dimethylbiphenyl** is typically achieved through cross-coupling reactions. The two most prominent methods are the Ullmann reaction and the Suzuki-Miyaura coupling, both of which are cornerstones of modern organic synthesis for the formation of biaryl compounds.

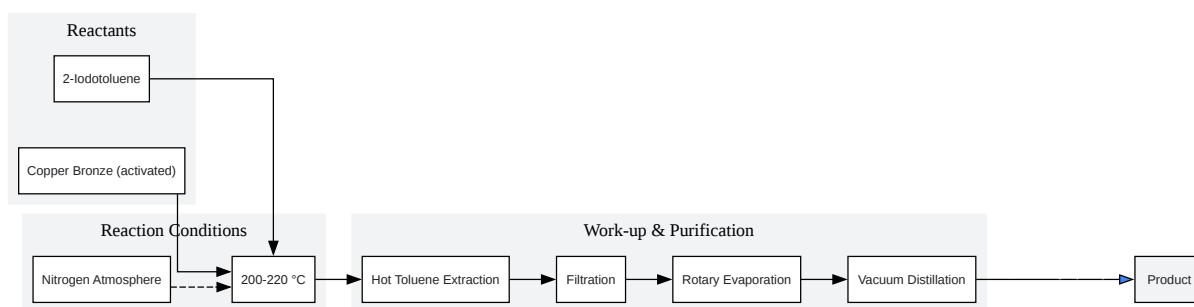
Ullmann Reaction: A Classical Approach

The Ullmann reaction involves the copper-mediated coupling of two aryl halide molecules.[\[12\]](#) For the synthesis of the symmetric **2,2'-Dimethylbiphenyl**, 2-iodotoluene is a suitable starting material.

Experimental Protocol: Ullmann Coupling of 2-Iodotoluene

- **Reaction Setup:** In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add activated copper bronze (2.5 equivalents).

- **Reagent Addition:** Under a nitrogen atmosphere, add 2-iodotoluene (1.0 equivalent).
- **Reaction Conditions:** Heat the reaction mixture to 200-220 °C with vigorous stirring. The reaction is typically complete within 2-4 hours.
- **Work-up and Purification:** After cooling to room temperature, the reaction mixture is extracted with hot toluene. The combined organic extracts are filtered to remove copper residues. The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield **2,2'-Dimethylbiphenyl**.



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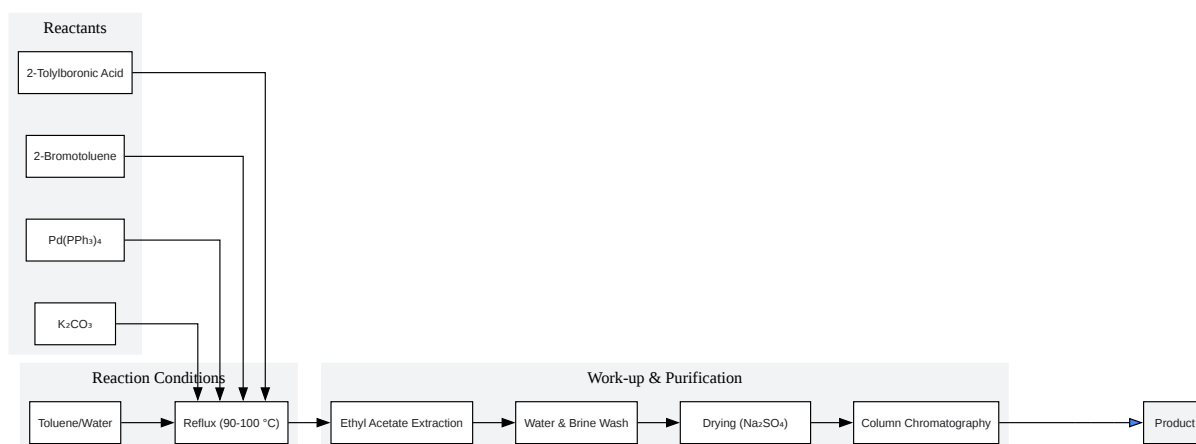
Caption: Ullmann reaction workflow for the synthesis of **2,2'-Dimethylbiphenyl**.

Suzuki-Miyaura Coupling: A Modern and Versatile Method

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide.^[13] For an unsymmetrical approach to **2,2'-Dimethylbiphenyl**, 2-tolylboronic acid can be coupled with a 2-halotoluene, such as 2-bromotoluene.

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Tolylboronic Acid and 2-Bromotoluene

- **Reaction Setup:** To a Schlenk flask under an argon atmosphere, add 2-tolylboronic acid (1.2 equivalents), 2-bromotoluene (1.0 equivalent), a palladium catalyst such as $\text{Pd}(\text{PPh}_3)_4$ (0.03 equivalents), and a base such as potassium carbonate (2.0 equivalents).
- **Solvent Addition:** Add a degassed solvent mixture, typically toluene and water (e.g., 4:1 v/v).
- **Reaction Conditions:** Heat the mixture to reflux (around 90-100 °C) with stirring for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
- **Work-up and Purification:** After cooling, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product is then purified by column chromatography on silica gel (eluting with hexanes) to afford pure **2,2'-Dimethylbiphenyl**.



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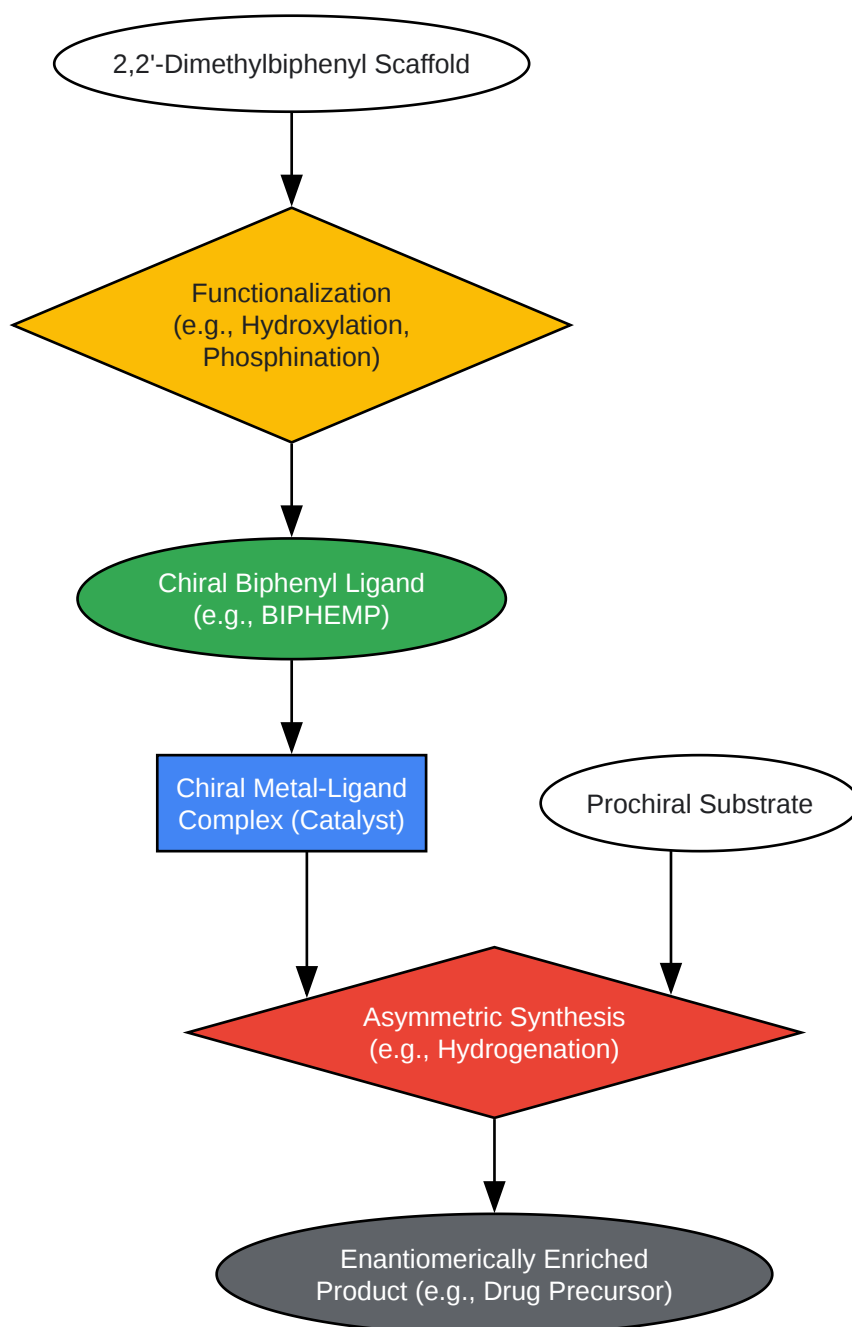
Caption: Suzuki-Miyaura coupling workflow for synthesizing **2,2'-Dimethylbiphenyl**.

Applications in Asymmetric Synthesis and Drug Development

The true potential of **2,2'-dimethylbiphenyl** in the context of drug development lies in its role as a scaffold for chiral ligands used in asymmetric synthesis.^{[14][15]} The hindered rotation about the biphenyl axis in appropriately substituted derivatives of **2,2'-dimethylbiphenyl** allows for the isolation of stable atropisomers. These chiral molecules can be functionalized to create highly effective ligands for transition metal-catalyzed reactions that produce enantiomerically pure compounds, a critical requirement for many modern pharmaceuticals.

For instance, derivatives such as 2,2'-dihydroxy-6,6'-dimethylbiphenyl can be synthesized and resolved into their enantiomers.^[16]^[17] These diols can then be converted into chiral phosphine ligands, such as BIPHEMP (2,2'-dimethyl-6,6'-bis(diphenylphosphino)biphenyl), which have demonstrated efficacy in asymmetric hydrogenations and other transformations.^[18]

The development of such chiral ligands is paramount for the stereoselective synthesis of complex drug molecules, where often only one enantiomer exhibits the desired therapeutic effect while the other may be inactive or even harmful.



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